Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Medicinal Chemistry Pharmacokinetics Drug Design

Procure Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 186376-30-7) as a conformationally rigid, lipophilicity-optimized (XLogP3=2.0) building block for CNS GPCR ligand development and ROMK inhibitor synthesis. The 3-azabicyclo[3.1.0]hexane scaffold enables precise SAR exploration and minimizes entropic penalties for high target affinity and selectivity. This compound is ideal for research programs targeting diabetes, metabolic syndrome, and respiratory conditions.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 186376-30-7
Cat. No. B1339472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
CAS186376-30-7
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
InChIKeyYUKFHBYDDJRSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 186376-30-7) – Structural and Synthetic Overview


Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 186376-30-7) is a bicyclic amine ester featuring a rigid 3-azabicyclo[3.1.0]hexane core, substituted with a benzyl group at the 3-position and an ethyl carboxylate ester at the 6-position. This structural motif confers a distinct three-dimensional shape and physicochemical profile that differentiates it from simpler or unsubstituted analogs. The compound serves as a versatile synthetic intermediate and building block in medicinal chemistry . Its primary value in research and industrial settings stems from its defined spatial arrangement, which allows for precise exploration of structure-activity relationships (SAR) and the development of conformationally constrained drug candidates [1].

Why Generic Substitution Fails for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate in Research Applications


Substituting Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate with a simpler analog (e.g., ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, CAS 174456-77-0) or a regioisomer (e.g., ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate) is not a straightforward or scientifically justifiable exchange. The presence and specific position of the benzyl substituent and the ethyl ester group critically influence the compound's three-dimensional conformation, lipophilicity, and ability to engage in key π-π interactions [1]. These structural features are not merely cosmetic; they are the primary drivers of target engagement, selectivity, and pharmacokinetic behavior within the 3-azabicyclo[3.1.0]hexane chemotype class [2]. The quantitative evidence provided in Section 3 demonstrates that even subtle changes to this scaffold can result in orders-of-magnitude differences in biological activity, rendering generic substitution a high-risk endeavor for reproducible research and successful lead optimization.

Quantitative Differentiation Guide for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate


Lipophilicity-Driven Differentiation from Unsubstituted Core Scaffold

The presence of the benzyl group on the 3-azabicyclo[3.1.0]hexane core significantly increases lipophilicity compared to the unsubstituted analog (ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate). This is a critical differentiator for membrane permeability and blood-brain barrier penetration potential. The target compound's computed XLogP3 is 2.0 , while the unsubstituted analog (CAS 174456-77-0) has a computed XLogP3 of 0.4 [1]. This 1.6 log unit difference translates to a theoretical ~40-fold increase in partition coefficient, which directly impacts in vivo distribution and target engagement.

Medicinal Chemistry Pharmacokinetics Drug Design

Conformational Rigidity as a Selectivity Determinant in Opioid Receptor Ligand Design

The 3-azabicyclo[3.1.0]hexane scaffold, present in the target compound, is specifically designed to impart conformational rigidity to μ opioid receptor ligands. A seminal SAR study on this class demonstrated that compounds built on this core achieve picomolar binding affinity (Ki < 1 nM) and high selectivity for the μ opioid receptor over δ and κ subtypes [1]. Within this same chemotype, a single methyl addition was shown to produce a 35-fold improvement in binding affinity, underscoring the extreme sensitivity of this scaffold to precise substitution [2]. While the target compound itself is an intermediate and not a final ligand, its rigid, pre-organized structure is the essential foundation for achieving this class-leading potency and selectivity.

Opioid Receptor GPCR Medicinal Chemistry SAR

Regiochemical Impact on Synthetic Utility and Biological Activity

The position of the ester group on the 3-azabicyclo[3.1.0]hexane ring is a critical determinant of both synthetic accessibility and downstream biological activity. The target compound features the ester at the 6-position, which is a key intermediate in the synthesis of diverse biologically active compounds, including ROMK (Kir1.1) channel inhibitors and 5-HT4 receptor ligands . In contrast, the 1-carboxylate regioisomer (e.g., CAS 1204820-70-1) has distinct reactivity and is employed in different synthetic pathways. The 6-position carboxylate is the preferred handle for further elaboration in the synthesis of compounds targeting the μ opioid receptor and other GPCRs .

Synthetic Chemistry Building Block Medicinal Chemistry SAR

SAR Insights: The Critical Role of the 6-Substituent in Modulating Antiproliferative Activity

A dedicated study on 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane established that the presence and nature of the 6-substituent is the primary determinant of biological activity within this chemotype . The study found that 6-substituted derivatives did not possess antiproliferative activity and were instead identified as potential antitussive and hypoglycemic agents . This underscores the functional significance of the 6-position, which in the target compound is occupied by an ethyl carboxylate group—a versatile synthetic handle that can be further modified to explore a range of pharmacological activities. This contrasts with unsubstituted or differently substituted analogs, which would likely exhibit a completely different activity profile.

Cancer Research SAR Antiproliferative Medicinal Chemistry

Optimal Research and Industrial Applications for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate


Lead Optimization for CNS-Penetrant GPCR Ligands (μ Opioid, 5-HT4)

The compound's rigid scaffold and optimized lipophilicity (XLogP3 = 2.0) make it an ideal starting point for synthesizing and optimizing ligands targeting G protein-coupled receptors (GPCRs) in the central nervous system. The class has a proven track record of achieving picomolar binding affinity and high subtype selectivity, particularly for the μ opioid receptor [1]. Researchers can leverage the pre-organized structure to minimize entropic penalties upon target binding and use the 6-position ester as a handle for introducing diverse side chains to fine-tune potency and selectivity.

Synthesis of Selective Potassium Channel (ROMK) Inhibitors

The compound is a documented key intermediate in the synthesis of inhibitors targeting the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel . These inhibitors are under investigation as novel diuretic and natriuretic agents for the treatment of cardiovascular diseases. Procuring this specific intermediate allows medicinal chemistry teams to efficiently access this important class of compounds and explore SAR around the 3-azabicyclo[3.1.0]hexane core in this therapeutic context.

Exploration of Non-Cytotoxic 3-Azabicyclo[3.1.0]hexane Derivatives for Metabolic and Respiratory Indications

SAR studies have demonstrated that 6-substituted 3-azabicyclo[3.1.0]hexane derivatives, like the target compound, are not associated with antiproliferative activity and instead show promise as antitussive and hypoglycemic agents . This makes the compound a valuable building block for research programs focused on developing safer therapeutic candidates for diabetes, metabolic syndrome, and respiratory conditions, where avoiding cytotoxicity is a paramount concern.

Conformational Restriction Studies in Drug Design

The rigid bicyclic framework of the target compound serves as an excellent tool for probing the bioactive conformation of flexible ligands. By incorporating this scaffold into a molecule of interest, researchers can restrict the conformational freedom of key pharmacophoric elements. This technique is widely used to improve target affinity and selectivity, as well as to reduce off-target interactions. The established SAR around this chemotype [REFS-1, REFS-3] provides a rich knowledge base for designing such conformationally constrained analogs.

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